![molecular formula C20H22N4O5S3 B2357717 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 899963-54-3](/img/structure/B2357717.png)
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of Michigan in 2009 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis and Antifungal Properties
A study by Narayana et al. (2004) explored the synthesis of benzamide derivatives, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its analogs, for potential antifungal properties. These compounds were synthesized using various reactions and screened for antifungal activity (Narayana et al., 2004).
Anticancer Evaluation
Ravinaik et al. (2021) investigated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer potential. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).
Cytotoxic Evaluation in Cancer Research
Govindaraj et al. (2021) synthesized Schiff bases from sulfonamide and evaluated their cytotoxicity against a human breast cancer cell line. The study highlighted the potential of these compounds as chemotherapeutic agents (Govindaraj et al., 2021).
Pro-Apoptotic Activity in Cancer Cells
Yılmaz et al. (2015) synthesized indapamide derivatives, including benzamide compounds, and assessed their proapoptotic activity on melanoma cell lines. These compounds demonstrated significant anticancer activity (Yılmaz et al., 2015).
Inhibition of Carbonic Anhydrases
Ulus et al. (2016) researched on acridine-acetazolamide conjugates, including benzamide derivatives, as inhibitors of carbonic anhydrases, an enzyme involved in various physiological processes. This study has implications in the development of therapeutic agents (Ulus et al., 2016).
Cardiac Electrophysiological Activity
Morgan et al. (1990) explored the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides for their potential in cardiac electrophysiological activity. These compounds showed promise as selective class III agents (Morgan et al., 1990).
properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S3/c1-24(14-4-2-3-5-14)32(28,29)15-8-6-13(7-9-15)19(25)23-20-22-17-11-10-16(31(21,26)27)12-18(17)30-20/h6-12,14H,2-5H2,1H3,(H2,21,26,27)(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCFBBSZPGSAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

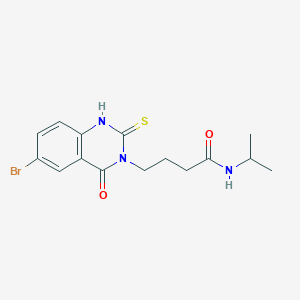

![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)
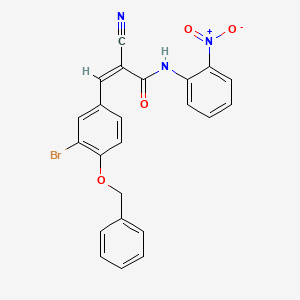

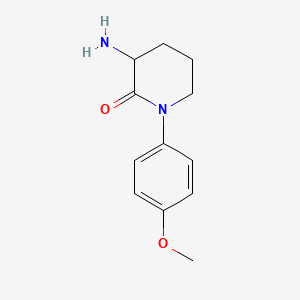
![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)

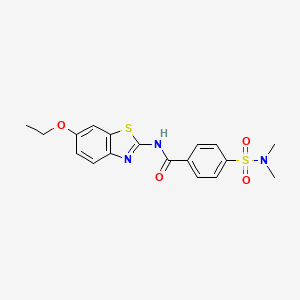
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)
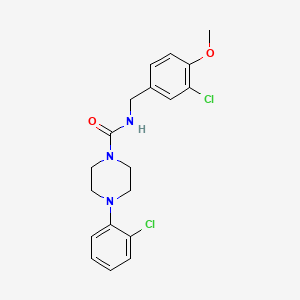
![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)